molecular formula C15H16BrNO2 B1518913 4-(4-Bromobenzyl)-3,5-dimethoxyaniline CAS No. 1092389-35-9

4-(4-Bromobenzyl)-3,5-dimethoxyaniline

Cat. No.: B1518913
CAS No.: 1092389-35-9
M. Wt: 322.2 g/mol
InChI Key: GYMIOMFJRVLBSW-UHFFFAOYSA-N
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Description

4-(4-Bromobenzyl)-3,5-dimethoxyaniline is a chemical compound characterized by its bromobenzyl group and dimethoxyaniline structure

Synthetic Routes and Reaction Conditions:

  • Bromination: The compound can be synthesized by the bromination of 4-(4-bromobenzyl)aniline using bromine in the presence of a catalyst such as iron(III) chloride.

  • Dimethylation: The aniline nitrogen can be dimethylated using reagents like formaldehyde and formic acid under acidic conditions.

Industrial Production Methods:

  • Batch Process: Industrial production often involves a batch process where the compound is synthesized in large reactors under controlled conditions to ensure purity and yield.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to remove impurities.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the aniline group to a nitro group, resulting in 4-(4-bromobenzyl)-3,5-dimethoxynitrobenzene.

  • Reduction: Reduction reactions can reduce nitro groups to amino groups, leading to the formation of various derivatives.

  • Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromyl chloride are used under acidic conditions.

  • Reduction: Common reagents include iron and hydrochloric acid or hydrogenation catalysts.

  • Substitution: Typical reagents include halogens and Lewis acids.

Major Products Formed:

  • Nitro Derivatives: Oxidation products such as 4-(4-bromobenzyl)-3,5-dimethoxynitrobenzene.

  • Amino Derivatives: Reduction products like this compound.

Chemistry:

  • Synthetic Intermediate: The compound serves as an intermediate in the synthesis of more complex molecules.

  • Catalyst: It can act as a catalyst or ligand in various chemical reactions.

Biology:

  • Biological Probes: Used as a probe in biological studies to understand cellular processes.

  • Enzyme Inhibitor:

Medicine:

  • Pharmaceuticals: Investigated for its potential use in developing new drugs.

  • Antibacterial Properties: Studied for its antibacterial properties against various pathogens.

Industry:

  • Material Science: Utilized in the development of new materials with specific properties.

  • Dyes and Pigments: Potential use in the production of dyes and pigments.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby altering biochemical processes. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 4-(4-Bromobenzyl)aniline: Lacks the methoxy groups, leading to different chemical properties.

  • 3,5-Dimethoxyaniline: Lacks the bromobenzyl group, resulting in different reactivity and applications.

Uniqueness:

  • The presence of both bromobenzyl and dimethoxy groups gives 4-(4-bromobenzyl)-3,5-dimethoxyaniline unique chemical and physical properties compared to its similar compounds. This combination allows for a wider range of applications and reactivity.

Properties

IUPAC Name

4-[(4-bromophenyl)methyl]-3,5-dimethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO2/c1-18-14-8-12(17)9-15(19-2)13(14)7-10-3-5-11(16)6-4-10/h3-6,8-9H,7,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMIOMFJRVLBSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1CC2=CC=C(C=C2)Br)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653903
Record name 4-[(4-Bromophenyl)methyl]-3,5-dimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092389-35-9
Record name 4-[(4-Bromophenyl)methyl]-3,5-dimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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